molecular formula C11H16N4O2 B1479457 1-((1-acetylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2098123-49-8

1-((1-acetylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1479457
CAS No.: 2098123-49-8
M. Wt: 236.27 g/mol
InChI Key: KBGWYUSFCPYLTD-UHFFFAOYSA-N
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Description

The compound “1-((1-acetylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic molecule that contains several functional groups. It includes a piperidine ring, which is a common feature in many pharmaceuticals . The acetyl group attached to the piperidine ring could potentially increase the lipophilicity of the compound, which might enhance its ability to cross biological membranes. The triazole ring is another common feature in medicinal chemistry, known for its stability and versatility .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The piperidine ring is a six-membered ring with one nitrogen atom, and the triazole ring is a five-membered ring with two nitrogen atoms . The exact 3D conformation would depend on the specific spatial arrangement of these groups.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The acetyl group could potentially undergo hydrolysis, and the aldehyde group could be involved in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Antimicrobial Activity Research Research has indicated that triazole derivatives, including compounds structurally related to "1-((1-acetylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde," exhibit moderate to good antimicrobial activity. Swamy et al. (2019) synthesized a series of triazole derivatives and evaluated their in vitro activity against several bacterial and fungal organisms, demonstrating their potential as antimicrobial agents (Swamy, Swapna, Sandeep, & Venkateswar Rao, 2019).

Chemical Synthesis and Characterization The design and synthesis of triazole compounds have been a focus for developing potential antimicrobial agents through various chemical reactions, including the Vilsmeier–Haack reaction. Bhat et al. (2016) detailed the synthesis of new triazole derivatives, showcasing their broad spectrum of antimicrobial activities and suggesting their utility in pharmaceutical research (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).

Antimicrobial and Antioxidant Studies Further studies on triazole compounds, including those similar to the target chemical, reveal their antimicrobial and antioxidant properties. The synthesis of triazolyl pyrazole derivatives through reactions such as the Vilsmeier–Haack reaction has been explored for their potential as antimicrobial agents, with some showing notable activity and moderate to good antioxidant properties. This suggests a promising area of research for the development of new therapeutic agents (Manjunatha Bhat et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper safety data would typically be provided in a Material Safety Data Sheet (MSDS) for the compound .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, optimization of its synthesis process, and investigation of its mechanism of action .

Biochemical Analysis

Biochemical Properties

1-((1-acetylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs) The interaction with sEH can lead to the inhibition of this enzyme, thereby affecting the levels of EETs and their associated biological activities

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in inflammatory responses and oxidative stress . It can also impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of soluble epoxide hydrolase (sEH), which leads to the stabilization of EETs and their anti-inflammatory effects . The compound may also bind to other biomolecules, influencing their activity and leading to changes in cellular processes. For instance, it can modulate enzyme activity through competitive or non-competitive inhibition, thereby affecting downstream signaling pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism. For example, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential side effects

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it can localize to various cellular compartments, influencing its accumulation and activity. The distribution of the compound within tissues can also affect its therapeutic potential and side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can exert its effects on cellular processes. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

1-[(1-acetylpiperidin-4-yl)methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-9(17)14-4-2-10(3-5-14)6-15-7-11(8-16)12-13-15/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGWYUSFCPYLTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-((1-acetylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
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1-((1-acetylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
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1-((1-acetylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
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1-((1-acetylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
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1-((1-acetylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 6
1-((1-acetylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

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